molecular formula C16H15FN4S B12267660 3-[4-(5-Fluoropyridin-2-yl)piperazin-1-yl]-1,2-benzothiazole

3-[4-(5-Fluoropyridin-2-yl)piperazin-1-yl]-1,2-benzothiazole

Cat. No.: B12267660
M. Wt: 314.4 g/mol
InChI Key: HUYOFNJHZSYRGF-UHFFFAOYSA-N
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Description

3-[4-(5-Fluoropyridin-2-yl)piperazin-1-yl]-1,2-benzothiazole is a hybrid compound that combines the structural features of isothiazole and piperazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antiviral, and antipsychotic properties .

Preparation Methods

The synthesis of 3-[4-(5-Fluoropyridin-2-yl)piperazin-1-yl]-1,2-benzothiazole involves a multi-step procedureThe reaction conditions often include the use of solvents like dimethylacetamide and catalysts such as copper iodide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-[4-(5-Fluoropyridin-2-yl)piperazin-1-yl]-1,2-benzothiazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

3-[4-(5-Fluoropyridin-2-yl)piperazin-1-yl]-1,2-benzothiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(5-Fluoropyridin-2-yl)piperazin-1-yl]-1,2-benzothiazole involves its interaction with specific molecular targets. As an antipsychotic agent, it acts as a dopamine and serotonin antagonist, binding to these receptors and inhibiting their activity. This modulation of neurotransmitter pathways helps in managing symptoms of psychiatric disorders .

Comparison with Similar Compounds

3-[4-(5-Fluoropyridin-2-yl)piperazin-1-yl]-1,2-benzothiazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C16H15FN4S

Molecular Weight

314.4 g/mol

IUPAC Name

3-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]-1,2-benzothiazole

InChI

InChI=1S/C16H15FN4S/c17-12-5-6-15(18-11-12)20-7-9-21(10-8-20)16-13-3-1-2-4-14(13)22-19-16/h1-6,11H,7-10H2

InChI Key

HUYOFNJHZSYRGF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)F)C3=NSC4=CC=CC=C43

Origin of Product

United States

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